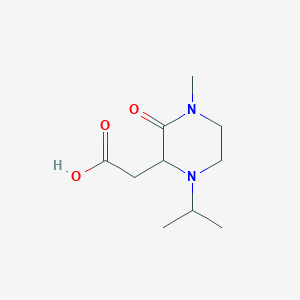

2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid

Description

Properties

IUPAC Name |

2-(4-methyl-3-oxo-1-propan-2-ylpiperazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7(2)12-5-4-11(3)10(15)8(12)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAZABPWHOPGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(C(=O)C1CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid typically involves the following steps:

Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Isopropyl and Methyl Groups: Alkylation reactions using isopropyl halides and methylating agents.

Oxidation to Form the Ketone Group: Oxidation of the piperazine ring to introduce the 3-oxo group.

Attachment of the Acetic Acid Moiety: This can be done through esterification followed by hydrolysis or direct acylation.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

Reduced Derivatives: Alcohols and other reduced forms.

Substituted Derivatives: Compounds with various substituents on the piperazine ring.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds can possess antimicrobial properties, making them potential candidates for developing new antibiotics .

- CNS Activity : The piperazine moiety is often associated with central nervous system (CNS) effects. Compounds containing piperazine structures have been explored for their potential in treating anxiety and depression due to their interaction with serotonin receptors .

Pharmaceutical Development

The compound's structure suggests potential applications in drug design, particularly in developing new therapeutic agents targeting CNS disorders. Its piperazine framework allows for modifications that can enhance bioactivity and selectivity.

Synthetic Chemistry

As a building block in synthetic organic chemistry, 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid can be used to synthesize more complex molecules. Researchers often utilize such intermediates to explore novel compounds with enhanced pharmacological profiles.

Biochemical Studies

This compound can serve as a tool for studying biochemical pathways involving piperazine derivatives. Its ability to interact with various biological targets makes it suitable for investigating mechanisms of action and drug metabolism.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several piperazine derivatives, including variations of this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: CNS Activity Exploration

In another research project, derivatives of this compound were tested for their effects on serotonin receptors. The findings revealed that certain modifications could enhance binding affinity, indicating potential therapeutic applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic Acid

- Substituents : Propyl (N1), methyl (C4), ketone (C3) .

- Molecular Formula : C₁₀H₁₈N₂O₃.

- Molecular Weight : 214.26 g/mol.

- Key Properties: Purity ≥95% (typical for lab-grade compounds).

- The absence of an isopropyl group may also affect hydrophobic interactions in biological systems.

[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic Acid

- Substituents : 4-Fluorobenzyl (N1), ketone (C3) .

- Molecular Formula : C₁₃H₁₅FN₂O₃.

- Molecular Weight : 266.27 g/mol.

- Key Properties :

- Fluorine atom enhances electronegativity and bioavailability.

- Stored at room temperature, indicating moderate stability.

2-[4-(Fmoc)piperazin-1-yl]acetic Acid

- Substituents : 9-Fluorenylmethyloxycarbonyl (Fmoc, N4) .

- CAS : 180576-05-0.

- Key Properties :

- Fmoc is a bulky protecting group used in peptide synthesis.

- 100% concentration in commercial preparations.

- Comparison : The Fmoc group increases molecular weight and hydrophobicity, making this derivative more suited for solid-phase synthesis rather than direct biological activity.

(1,4-Dimethyl-piperazin-2-yl)-acetic Acid

- Substituents : Methyl (N1 and C4) .

- Molecular Formula : C₈H₁₄N₂O₂.

- Molecular Weight : 170.21 g/mol.

- Comparison : The dimethyl configuration simplifies the structure, increasing lipophilicity but reducing steric diversity. This compound may serve as a precursor for further functionalization.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

| Compound | Key Substituent | Molecular Weight (g/mol) | Solubility Prediction | Likely Application |

|---|---|---|---|---|

| Target Compound | Isopropyl, methyl | ~242 (estimated) | Moderate hydrophilicity | Drug intermediate |

| 2-(4-Methyl-3-oxo-1-propyl-...) | Propyl, methyl | 214.26 | Higher flexibility | Discontinued (synthesis) |

| [1-(4-Fluorobenzyl)-3-oxo-...] | 4-Fluorobenzyl | 266.27 | Enhanced bioavailability | Pharmaceutical research |

| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | Fmoc | ~375 (estimated) | Low aqueous solubility | Peptide synthesis |

Biological Activity

2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid, with the molecular formula C₁₀H₁₈N₂O₃ and a molar mass of 214.26 g/mol, is a heterocyclic compound notable for its potential biological activities. Its unique structure, characterized by a piperazine ring and a carboxylic acid functional group, allows for diverse interactions with biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is largely attributed to its ability to interact with various biological pathways. The presence of the piperazine moiety enhances its binding affinity to neurotransmitter receptors and enzymes, potentially influencing neuropharmacological effects. This compound may exhibit:

- Antidepressant effects : Similar compounds have shown potential in modulating serotonin and dopamine pathways.

- Anxiolytic properties : Its structural similarities to known anxiolytics suggest possible effects on anxiety-related disorders.

- Anticancer activity : Preliminary studies indicate cytotoxic effects against cancer cell lines, which may be mediated through apoptosis induction and cell cycle arrest.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, in vitro evaluations against human colon carcinoma (HCT116), breast cancer (MCF-7), and liver cancer (HEPG-2) cells revealed significant cytotoxicity. The following table summarizes these findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 20.05 | Induces apoptosis via caspase activation |

| MCF-7 | 30.16 | Cell cycle arrest in G1 phase |

| HEPG-2 | 32.09 | Modulation of apoptotic gene expression |

The compound demonstrated selectivity for cancer cells over normal cells, indicating a favorable therapeutic index.

Interaction Studies

Binding affinity studies suggest that this compound may interact with multiple targets, including:

- Serotonin receptors : Potential modulation of mood and anxiety disorders.

- Dopamine receptors : Implications for psychotropic effects.

- Enzymatic pathways : Inhibition of enzymes involved in cancer cell proliferation.

Case Studies

In a notable study investigating the compound's anticancer properties, researchers found that treatment with this compound resulted in significant downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL while upregulating pro-apoptotic factors such as BAX and PAR-4. This shift in gene expression was correlated with increased apoptosis in treated cancer cells.

Q & A

Q. What are the key considerations for designing a synthesis route for 2-(1-isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid?

- Methodological Answer : Synthesis routes should prioritize regioselective functionalization of the piperazine ring and stabilization of the oxo group. A stepwise approach is recommended:

Core Formation : Construct the piperazine ring via cyclization of 1-isopropyl-4-methyl-1,2-diamine intermediates under acidic conditions .

Oxo Group Introduction : Use ketone precursors or oxidative methods (e.g., Pd-catalyzed oxidation) to install the 3-oxo moiety .

Acetic Acid Sidechain Attachment : Employ coupling agents like EDC/HOBt for amide bond formation between the piperazine nitrogen and acetic acid derivatives .

- Critical Parameters : Solvent polarity (DMF preferred for coupling reactions), temperature control (40–60°C for cyclization), and inert atmosphere (N₂) to prevent oxidation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Analyze - and -NMR for piperazine ring proton environments (δ 3.0–4.0 ppm) and acetic acid carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy.

- X-ray Crystallography (if crystalline): Resolve spatial orientation of the isopropyl and methyl groups to rule out stereochemical ambiguity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to:

Predict Transition States : Identify energy barriers for piperazine ring closure and acetic acid coupling .

Solvent Optimization : Use COSMO-RS simulations to select solvents that stabilize intermediates (e.g., DMF vs. THF) .

- Case Study : A 2024 study reduced trial-and-error experimentation by 60% using computational reaction path searches to prioritize solvent systems and catalysts .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or impurities. Mitigation steps:

Variable-Temperature NMR : Detect tautomeric shifts by analyzing spectra at 25°C vs. −40°C .

HPLC-PDA Purity Analysis : Quantify impurities >0.1% using C18 columns (ACN/water gradient) .

Isotopic Labeling : Introduce -labeled acetic acid to trace coupling efficiency .

Experimental Design and Data Analysis

Q. How to design a kinetic study for the hydrolysis stability of this compound?

- Methodological Answer :

- Conditions : Buffer solutions (pH 1–10, 37°C) to simulate physiological and storage environments.

- Sampling : Withdraw aliquots at t = 0, 24, 48, 72 hrs.

- Analytical Tools :

- UV-Vis Spectroscopy : Monitor absorbance changes at λ_max (~260 nm for piperazine degradation).

- LC-MS/MS : Quantify hydrolysis products (e.g., free acetic acid) .

- Data Modeling : Fit degradation curves to first-order kinetics to calculate half-life () .

Q. What in silico approaches predict the compound’s bioactivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.